4-(2,5-Difluoro-phenyl)-3-oxo-butyric acid methyl ester
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Overview
Description
4-(2,5-Difluoro-phenyl)-3-oxo-butyric acid methyl ester is a chemical compound characterized by its unique structure, which includes a difluoro-phenyl group attached to a butyric acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Difluoro-phenyl)-3-oxo-butyric acid methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-difluorobenzaldehyde and ethyl acetoacetate as the primary starting materials.
Condensation Reaction: These materials undergo a Knoevenagel condensation reaction, facilitated by a base such as piperidine, to form an intermediate.
Hydrolysis and Esterification: The intermediate is then hydrolyzed to form the corresponding carboxylic acid, which is subsequently esterified using methanol in the presence of an acid catalyst to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and continuous flow reactors may be employed to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 4-(2,5-Difluoro-phenyl)-3-oxo-butyric acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivative.
Substitution: Substitution reactions can occur at the difluoro-phenyl group, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: 4-(2,5-Difluoro-phenyl)-3-oxo-butyric acid.
Reduction: 4-(2,5-Difluoro-phenyl)-3-hydroxy-butyric acid methyl ester.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of bioactive molecules, potentially influencing biological pathways. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages. Industry: The compound finds applications in the development of new materials and chemical processes, leveraging its unique properties.
Mechanism of Action
The mechanism by which 4-(2,5-Difluoro-phenyl)-3-oxo-butyric acid methyl ester exerts its effects depends on its molecular targets and pathways. For instance, in medicinal applications, it may interact with specific enzymes or receptors, modulating biological processes. The exact mechanism would vary based on the context of its use and the specific biological system involved.
Comparison with Similar Compounds
4-(2,5-Dichloro-phenyl)-3-oxo-butyric acid methyl ester
4-(2,5-Dibromo-phenyl)-3-oxo-butyric acid methyl ester
4-(2,5-Diiodo-phenyl)-3-oxo-butyric acid methyl ester
Uniqueness: 4-(2,5-Difluoro-phenyl)-3-oxo-butyric acid methyl ester stands out due to the presence of the difluoro group, which imparts unique electronic and steric properties compared to its chloro, bromo, and iodo counterparts. These properties can influence its reactivity and biological activity, making it a valuable compound in various applications.
Properties
Molecular Formula |
C11H10F2O3 |
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Molecular Weight |
228.19 g/mol |
IUPAC Name |
methyl 4-(2,5-difluorophenyl)-3-oxobutanoate |
InChI |
InChI=1S/C11H10F2O3/c1-16-11(15)6-9(14)5-7-4-8(12)2-3-10(7)13/h2-4H,5-6H2,1H3 |
InChI Key |
AEGPZKRGCWQLGN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)CC1=C(C=CC(=C1)F)F |
Origin of Product |
United States |
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